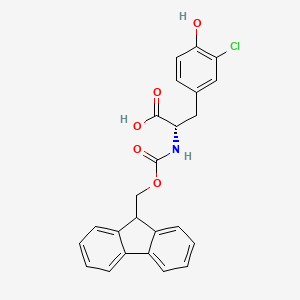
2-Chloro-6-(trifluoromethyl)benzylamine
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)benzylamine is a chemical compound with the molecular formula C8H7ClF3N . It has a molecular weight of 209.6 . The compound is typically stored at ambient temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethyl)benzylamine is1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 . This indicates the presence of a benzylamine group with a trifluoromethyl group and a chlorine atom attached to the benzene ring. Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)benzylamine is a liquid at room temperature . The compound’s density is 1.338 g/mL at 25 °C .Applications De Recherche Scientifique
-
Gas-Phase Chemical Derivatization
- Field : Material Science
- Application : It may be used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .
- Method : The specific methods of application are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Elagolix Intermediate
- Field : Pharmaceutical Industry
- Application : “(2-Fluoro-6-(trifluoromethyl)phenyl)methanamine Hydrochloride” is used in the preparation method and application of Elagolix intermediate and its salts .
- Method : The specific methods of preparation and application are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Synthesis of Fluorinated Organic Chemicals
- Field : Agrochemical, Pharmaceutical, and Functional Materials Fields
- Application : It is used in the synthesis of fluorinated organic chemicals, which have found applications in various fields including agrochemicals, pharmaceuticals, and functional materials .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Cyclocondensation Reactions
- Field : Organic Chemistry
- Application : It is used in cyclocondensation reactions for the synthesis of trifluoromethylpyridine (TFMP) derivatives .
- Method : The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride .
- Results : The outcomes of this application are not provided in the source .
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Propriétés
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTFFHJOEQDOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















